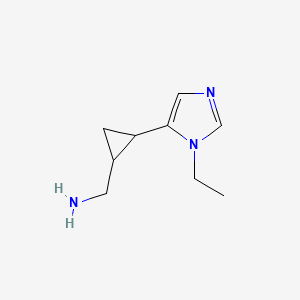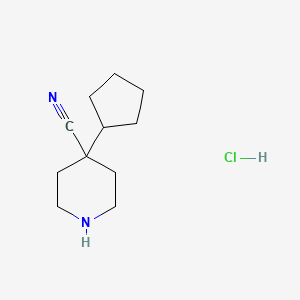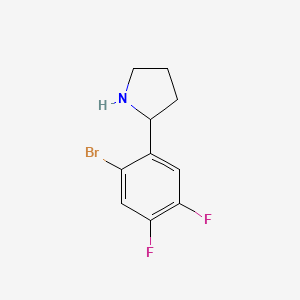
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in the phenyl ring of this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobromobenzene and N-Boc-pyrrolidone as the primary starting materials.
Grignard Exchange: The first step involves a Grignard exchange reaction to form an intermediate compound.
Asymmetric Reduction: The intermediate is then subjected to asymmetric reduction using baker’s yeast as a carbonyl reductase to obtain a chiral alcohol intermediate.
Methylsulfonylation and Boc Removal: The final steps include methylsulfonylation ring closure and removal of the Boc (t-butyloxycarboryl) protecting group to yield the target product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and cost-efficiency. The use of low-cost starting materials and mild reaction conditions are key factors in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various biological targets . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in key biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Difluorophenyl)pyrrolidine
- 2-(2,4-Difluorophenyl)pyrrolidine
- 4-Bromo-2-(3,5-difluorophenyl)pyridine
Uniqueness
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H10BrF2N |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
2-(2-bromo-4,5-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrF2N/c11-7-5-9(13)8(12)4-6(7)10-2-1-3-14-10/h4-5,10,14H,1-3H2 |
InChI-Schlüssel |
YMXDTKWABFUODJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C=C2Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


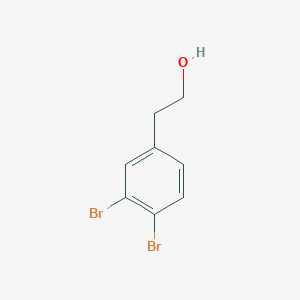
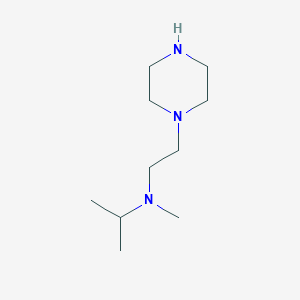
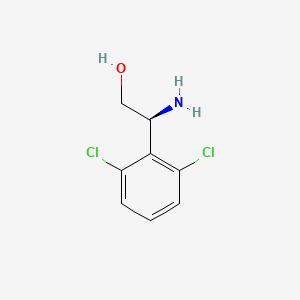
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
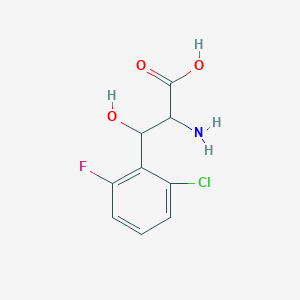

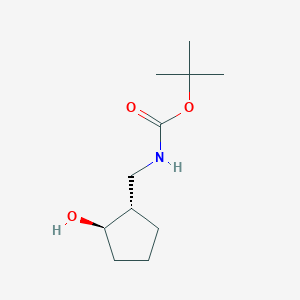
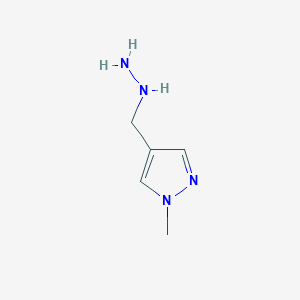
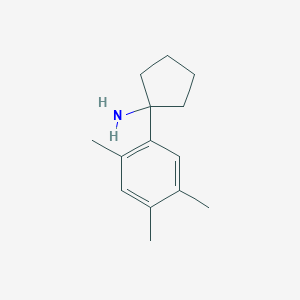
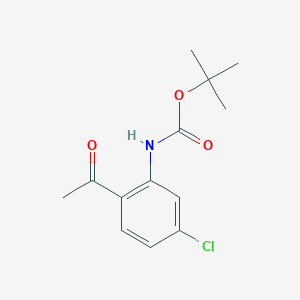
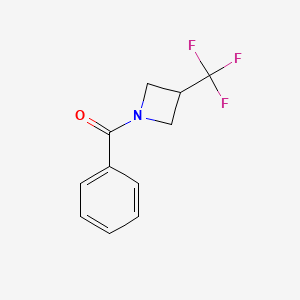
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
